Enzymatic Defluorination by Hydroquinone Dioxygenase: A Distinct Regioselective Ring-Cleavage Pathway
2-Fluorobenzene-1,4-diol (fluorohydroquinone) is a substrate for hydroquinone dioxygenase (HQDO) from Pseudomonas putida JD1. In contrast to hydroquinone, which undergoes ring cleavage to produce a semialdehyde detectable by absorbance at 320 nm, incubation of fluorohydroquinone with HQDO yields no such absorbance increase [1]. Instead, 19F NMR confirms time-dependent enzymatic defluorination with release of fluoride anion, indicating ring cleavage between the hydroxyl and fluorine substituents rather than between the two hydroxyl groups [1].
| Evidence Dimension | HQDO substrate processing pathway |
|---|---|
| Target Compound Data | No 320 nm absorbance increase; time-dependent fluoride release (defluorination) |
| Comparator Or Baseline | Hydroquinone: Semialdehyde formation detectable at 320 nm |
| Quantified Difference | Complete divergence of enzymatic pathway: ring-cleavage vs. defluorination |
| Conditions | In vitro assay with purified HQDO from Pseudomonas putida JD1; 19F NMR monitoring |
Why This Matters
This unique defluorination pathway dictates that fluorohydroquinone cannot be used as a straightforward surrogate for hydroquinone in biodegradation studies, nor can chloro- or methylhydroquinone recapitulate this fluorine-specific metabolic fate.
- [1] Darby JM, et al. Hydroquinone as the Ring-fission Substrate in the Catabolism of 4-Ethylphenol and 4-Hydroxyacetophenone by Pseudomonas putida JD1. J Gen Microbiol. 1987;133(8):2137-2146. View Source
